1,2-anhydro-3,4,6-tri-O-benzyltalopyranose 1,2-anhydro-3,4,6-tri-O-benzyltalopyranose
Brand Name: Vulcanchem
CAS No.: 148888-66-8
VCID: VC0128025
InChI: InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-19-23-24(29-17-21-12-6-2-7-13-21)25(26-27(31-23)32-26)30-18-22-14-8-3-9-15-22/h1-15,23-27H,16-19H2/t23-,24+,25+,26+,27+/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C27H28O5
Molecular Weight: 432.5 g/mol

1,2-anhydro-3,4,6-tri-O-benzyltalopyranose

CAS No.: 148888-66-8

Main Products

VCID: VC0128025

Molecular Formula: C27H28O5

Molecular Weight: 432.5 g/mol

1,2-anhydro-3,4,6-tri-O-benzyltalopyranose - 148888-66-8

CAS No. 148888-66-8
Product Name 1,2-anhydro-3,4,6-tri-O-benzyltalopyranose
Molecular Formula C27H28O5
Molecular Weight 432.5 g/mol
IUPAC Name (1R,3R,4S,5S,6S)-4,5-bis(phenylmethoxy)-3-(phenylmethoxymethyl)-2,7-dioxabicyclo[4.1.0]heptane
Standard InChI InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-19-23-24(29-17-21-12-6-2-7-13-21)25(26-27(31-23)32-26)30-18-22-14-8-3-9-15-22/h1-15,23-27H,16-19H2/t23-,24+,25+,26+,27+/m1/s1
Standard InChIKey ZRLDYWSQTIAJDQ-YLSALNBJSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]3[C@@H](O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Synonyms 1,2-anhydro-3,4,6-tri-O-benzyl-D-talopyranose
1,2-anhydro-3,4,6-tri-O-benzyltalopyranose
1,2-talo-Bzan
PubChem Compound 192419
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator